molecular formula C7H7F3N2O3 B11787015 1-Methyl-5-(2,2,2-trifluoroethoxy)-1H-pyrazole-3-carboxylic acid

1-Methyl-5-(2,2,2-trifluoroethoxy)-1H-pyrazole-3-carboxylic acid

Cat. No.: B11787015
M. Wt: 224.14 g/mol
InChI Key: NGNKJRCJBNYIDS-UHFFFAOYSA-N
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Description

1-Methyl-5-(2,2,2-trifluoroethoxy)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a trifluoroethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the rhodium-catalyzed oxidation and trifluoroethoxylation of pyrrolidones . This process involves the use of rhodium catalysts to facilitate the oxidation and subsequent trifluoroethoxylation of non-activated sp3 C–H bonds.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and other advanced technologies could also be explored to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-5-(2,2,2-trifluoroethoxy)-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out to modify the functional groups on the pyrazole ring.

    Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the pyrazole ring.

Scientific Research Applications

1-Methyl-5-(2,2,2-trifluoroethoxy)-1H-pyrazole-3-carboxylic acid has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug discovery and development. It can be used as a scaffold for designing new pharmaceuticals with improved efficacy and safety profiles.

    Materials Science: The trifluoroethoxy group imparts unique properties to the compound, making it useful in the development of advanced materials with specific characteristics.

    Biological Research: The compound can be used to study various biological processes and pathways, particularly those involving pyrazole derivatives.

    Industrial Applications: Its chemical properties make it suitable for use in various industrial processes, including the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-Methyl-5-(2,2,2-trifluoroethoxy)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. This interaction can modulate various biochemical processes, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-5-(2,2,2-trifluoroethoxy)-1H-pyrazole-3-carboxylic acid is unique due to the specific positioning of the trifluoroethoxy group on the pyrazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H7F3N2O3

Molecular Weight

224.14 g/mol

IUPAC Name

1-methyl-5-(2,2,2-trifluoroethoxy)pyrazole-3-carboxylic acid

InChI

InChI=1S/C7H7F3N2O3/c1-12-5(15-3-7(8,9)10)2-4(11-12)6(13)14/h2H,3H2,1H3,(H,13,14)

InChI Key

NGNKJRCJBNYIDS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C(=O)O)OCC(F)(F)F

Origin of Product

United States

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